Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′4,5]thieno[2,3-c]isoquinolines
: Ethyl 1-amino-5-(piperidin-1-yl) compounds were utilized in synthesizing a range of derivatives, which were then transformed into chloro derivatives and further modified with various amines. This study demonstrates the compound's utility in synthesizing complex heterocyclic structures (Paronikyan et al., 2016).
Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed via molecular hybridization, were synthesized and evaluated for their antituberculosis activity. This research highlights the compound's potential in developing new treatments for tuberculosis (Jeankumar et al., 2013).
Phosphine-catalyzed [4 + 2] Annulation : Ethyl 1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, synthesized through [4 + 2] annulation with N-tosylimines, were used in the study. This research demonstrates the compound's relevance in creating highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Synthesis of Benzothiazole Derivatives : Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate was synthesized and further processed to produce compounds with notable antibacterial and antifungal activities. This shows the compound's applicability in creating bioactive molecules (Shafi, Rajesh, & Senthilkumar, 2021).
Study of Furan Ring Containing Organic Ligands : Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate was used to synthesize a compound with antimicrobial properties against human pathogenic bacteria. This study highlights the compound's role in the development of new antimicrobial agents (Patel, 2020).
Properties
IUPAC Name |
ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-19-14(18)12-4-7-17(8-5-12)13-9-11(10-15)3-6-16-13/h3,6,9,12H,2,4-5,7-8,10,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBWEVVLGSEYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=CC(=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640228 | |
Record name | Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-46-1 | |
Record name | Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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